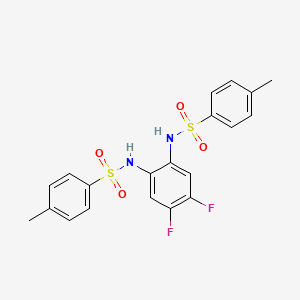

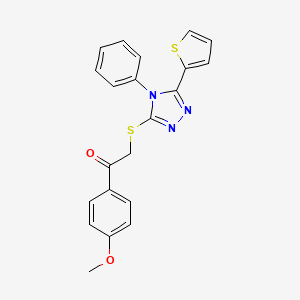

![molecular formula C19H16N2O4 B3007765 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide CAS No. 1099655-83-0](/img/structure/B3007765.png)

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide, also known as BDIC, is a synthetic compound that has been the subject of much scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically as a potential drug candidate for the treatment of various diseases. The purpose of

Applications De Recherche Scientifique

1. KCNQ2 Opener Activity

The compound (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide and its derivatives have been studied for their potential as KCNQ2 openers. Wu et al. (2004) identified a highly potent KCNQ2 opener, which demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

2. Antimicrobial and Antioxidant Activities

Naraboli and Biradar (2017) explored the synthesis of indole derivatives bearing benzimidazole/benzothiazole moiety, which showed good radical scavenging and metal ion chelating activities. These compounds also exhibited potent antimicrobial activity (Naraboli & Biradar, 2017).

3. Novel Fluorescent Scaffolds

Buinauskaitė et al. (2012) utilized reactions with acrylamide for the preparation of novel fluorescent scaffolds possessing a benzo[e]indoline moiety. These compounds were studied for their optical properties using UV–vis and fluorescence spectroscopy (Buinauskaitė et al., 2012).

4. Reactions with Nucleophilic Reagents

Shiba et al. (2010) investigated the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2- Cyanoacryloyl Chloride with various nucleophilic reagents containing nitrogen and sulfur, leading to the production of new acryloyl amides, imides, thioesters, and heterocyclic systems. Some of these products showed moderate antimicrobial and antifungal activities (Shiba et al., 2010).

5. Heterocyclic Compounds Synthesis

Elmagd et al. (2017) used thiosemicarbazide derivatives as building blocks for the synthesis of various heterocyclic compounds, exploring their antimicrobial activity (Elmagd et al., 2017).

6. Acylamide Metal–Organic Frameworks

Sun et al. (2012) presented carboxylate-assisted acylamide metal–organic frameworks with unique structural and luminescence properties, exploring their thermostability and potential applications (Sun et al., 2012).

7. Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities against various cancer cells (Mansour et al., 2020).

Propriétés

IUPAC Name |

1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c20-19(23)15-10-13-3-1-2-4-14(13)21(15)18(22)8-6-12-5-7-16-17(9-12)25-11-24-16/h1-9,15H,10-11H2,(H2,20,23)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVDCKBLESTCSK-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC4=C(C=C3)OCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

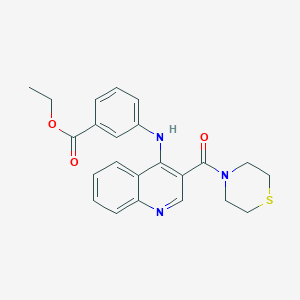

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

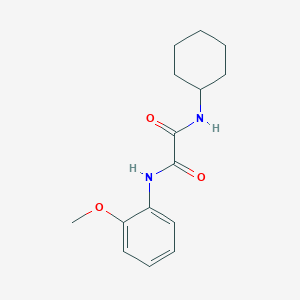

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

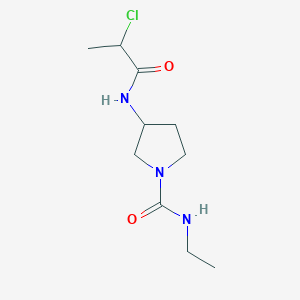

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)